
(5,6-Dimethoxy-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethoxy-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The process is scaled up by using industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Dimethoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or sulfonyl chlorides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(5,6-Dimethoxy-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5,6-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate cell signaling pathways, potentially affecting gene expression and protein synthesis. The compound’s effects are mediated through its binding to receptors or enzymes, leading to downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Studied for its role in neurotransmission.
6-Methoxyindole: Investigated for its potential therapeutic effects.
Uniqueness
(5,6-Dimethoxy-1H-indol-2-yl)methanol stands out due to its unique methanol group at the 2-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(5,6-dimethoxy-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-5,12-13H,6H2,1-2H3 |
Clave InChI |
DAIRNLGBRSTQNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(N2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)

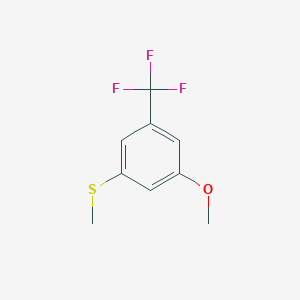
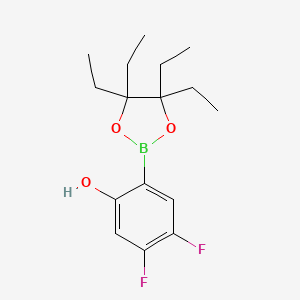
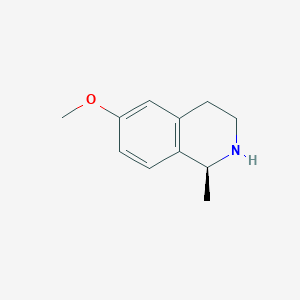

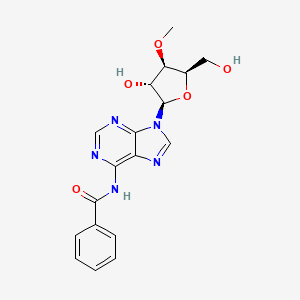
![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
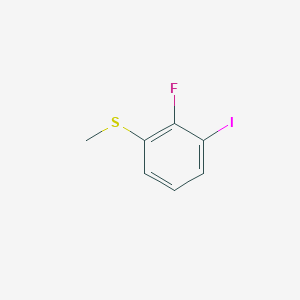
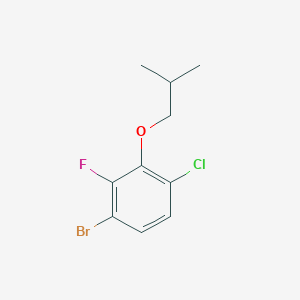
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
